Cas no 73497-98-0 (4-amino-N-(6-methylpyridin-2-yl)benzene-1-sulfonamide)

4-amino-N-(6-methylpyridin-2-yl)benzene-1-sulfonamide 化学的及び物理的性質
名前と識別子
-
- 4-amino-N-(6-methyl-2-pyridinyl)Benzenesulfonamide
- 4-amino-N-(6-methylpyridin-2-yl)benzene-1-sulfonamide
- 73497-98-0
- SCHEMBL10031608
- DB-295215
- 4-amino-N-(6-methylpyridin-2-yl)benzenesulfonamide
- Z234894713
- AKOS000206265
- YCA49798
- CHEMBL155304
- MFCD07365056
- EN300-56869
-
- インチ: InChI=1S/C12H13N3O2S/c1-9-3-2-4-12(14-9)15-18(16,17)11-7-5-10(13)6-8-11/h2-8H,13H2,1H3,(H,14,15)
- InChIKey: ZGBQIFSPFDBQEW-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 263.07284784Da
- どういたいしつりょう: 263.07284784Da
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 18
- 回転可能化学結合数: 3
- 複雑さ: 358
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.4
- トポロジー分子極性表面積: 93.5Ų
4-amino-N-(6-methylpyridin-2-yl)benzene-1-sulfonamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-56869-10.0g |
4-amino-N-(6-methylpyridin-2-yl)benzene-1-sulfonamide |
73497-98-0 | 95% | 10.0g |
$1286.0 | 2023-02-10 | |
Enamine | EN300-56869-0.5g |
4-amino-N-(6-methylpyridin-2-yl)benzene-1-sulfonamide |
73497-98-0 | 95% | 0.5g |
$209.0 | 2023-02-10 | |
Enamine | EN300-56869-0.1g |
4-amino-N-(6-methylpyridin-2-yl)benzene-1-sulfonamide |
73497-98-0 | 95% | 0.1g |
$77.0 | 2023-02-10 | |
Aaron | AR019YS1-5g |
4-amino-N-(6-methylpyridin-2-yl)benzene-1-sulfonamide |
73497-98-0 | 95% | 5g |
$1218.00 | 2023-12-13 | |
1PlusChem | 1P019YJP-10g |
4-amino-N-(6-methylpyridin-2-yl)benzene-1-sulfonamide |
73497-98-0 | 95% | 10g |
$1652.00 | 2024-04-21 | |
A2B Chem LLC | AV43493-100mg |
4-amino-N-(6-methylpyridin-2-yl)benzene-1-sulfonamide |
73497-98-0 | 95% | 100mg |
$117.00 | 2023-12-30 | |
1PlusChem | 1P019YJP-1g |
4-Amino-N-(6-methylpyridin-2-yl)benzene-1-sulfonamide |
73497-98-0 | 95% | 1g |
$368.00 | 2025-03-04 | |
TRC | A640713-250mg |
4-amino-N-(6-methylpyridin-2-yl)benzene-1-sulfonamide |
73497-98-0 | 250mg |
$ 275.00 | 2022-06-07 | ||
Enamine | EN300-56869-0.25g |
4-amino-N-(6-methylpyridin-2-yl)benzene-1-sulfonamide |
73497-98-0 | 95% | 0.25g |
$110.0 | 2023-02-10 | |
1PlusChem | 1P019YJP-2.5g |
4-amino-N-(6-methylpyridin-2-yl)benzene-1-sulfonamide |
73497-98-0 | 95% | 2.5g |
$787.00 | 2024-04-21 |
4-amino-N-(6-methylpyridin-2-yl)benzene-1-sulfonamide 関連文献
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Jeroen Peters,Alice Cardall,Willem Haasnoot Analyst, 2014,139, 3968-3976
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Xuejuan Zhang,Chen Wang,Ying Huang,Ping Hu,Guanlin Wang,Yingtong Cui,Xiao Xia,Ziqiang Zhou,Xin Pan,Chuanbin Wu J. Mater. Chem. B, 2021,9, 8121-8137
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Wei Lv,Chen Zhang,Yanbing He,Baohua Li J. Mater. Chem. A, 2015,3, 20218-20224
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Indah N. Kurniasih,Hua Liang,Sumit Kumar,Andreas Mohr,Sunil K. Sharma,Jürgen P. Rabe,Rainer Haag J. Mater. Chem. B, 2013,1, 3569-3577
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Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
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Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
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Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
4-amino-N-(6-methylpyridin-2-yl)benzene-1-sulfonamideに関する追加情報
Recent Advances in the Study of 4-amino-N-(6-methylpyridin-2-yl)benzene-1-sulfonamide (CAS: 73497-98-0)
4-amino-N-(6-methylpyridin-2-yl)benzene-1-sulfonamide (CAS: 73497-98-0) is a sulfonamide derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. Recent studies have explored its pharmacological properties, mechanism of action, and potential as a lead compound for drug development. This research briefing provides an overview of the latest findings related to this compound, highlighting its significance in current biomedical research.
One of the key areas of interest in the study of 4-amino-N-(6-methylpyridin-2-yl)benzene-1-sulfonamide is its role as a carbonic anhydrase inhibitor. Carbonic anhydrases (CAs) are a family of enzymes that play critical roles in various physiological processes, including pH regulation, CO2 transport, and electrolyte secretion. Inhibition of specific CA isoforms has been implicated in the treatment of diseases such as glaucoma, epilepsy, and cancer. Recent in vitro studies have demonstrated that this compound exhibits selective inhibition against certain CA isoforms, suggesting its potential as a targeted therapeutic agent.
In addition to its carbonic anhydrase inhibitory activity, recent research has investigated the compound's potential as an antimicrobial agent. Sulfonamide derivatives are well-known for their antibacterial properties, and 4-amino-N-(6-methylpyridin-2-yl)benzene-1-sulfonamide has shown promising activity against a range of Gram-positive and Gram-negative bacteria. Mechanistic studies suggest that its antimicrobial effects may be mediated through interference with folate biosynthesis, a pathway essential for bacterial growth and replication. These findings open new avenues for the development of novel antibiotics to combat drug-resistant bacterial strains.
Structural optimization studies have also been conducted to enhance the pharmacological profile of 4-amino-N-(6-methylpyridin-2-yl)benzene-1-sulfonamide. Researchers have explored various modifications to the sulfonamide core and the pyridine moiety to improve its binding affinity, selectivity, and pharmacokinetic properties. Molecular docking simulations and structure-activity relationship (SAR) analyses have provided valuable insights into the key structural features required for optimal biological activity. These studies are crucial for the rational design of more potent and selective derivatives.
Another significant development is the investigation of this compound's potential in cancer therapy. Preliminary studies have indicated that 4-amino-N-(6-methylpyridin-2-yl)benzene-1-sulfonamide may exhibit antiproliferative effects against certain cancer cell lines. The compound's ability to modulate cellular pathways involved in apoptosis and cell cycle regulation has been a focal point of recent research. While further in vivo studies are needed to validate these findings, the initial results are promising and warrant continued exploration.
In conclusion, 4-amino-N-(6-methylpyridin-2-yl)benzene-1-sulfonamide (CAS: 73497-98-0) represents a versatile scaffold with multiple therapeutic applications. Its carbonic anhydrase inhibitory, antimicrobial, and potential anticancer properties make it a valuable candidate for further drug development. Ongoing research efforts are expected to yield more detailed insights into its mechanism of action and therapeutic potential, paving the way for the development of novel treatments for various diseases.
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